1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a 4-carboxamide group and a 2-oxoethyl group bonded to a 4-fluorobenzylamine moiety. The presence of the fluorine atom in the benzylamine group imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the 2-Oxoethyl Group: The 2-oxoethyl group is introduced through an acylation reaction, where an acyl chloride reacts with the piperidine ring.
Addition of the 4-Fluorobenzylamine Moiety: The final step involves the nucleophilic substitution reaction where 4-fluorobenzylamine is attached to the 2-oxoethyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the benzylamine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways. It may serve as a lead compound for the development of new drugs.
Pharmacology: Research on this compound includes its pharmacokinetics, pharmacodynamics, and potential effects on various biological systems.
Biochemistry: The compound is used to study enzyme interactions, receptor binding, and other biochemical processes.
Industrial Applications: The compound may be used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. The presence of the fluorine atom in the benzylamine group can enhance binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(2-((4-Chlorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide: This compound has a chlorine atom instead of a fluorine atom in the benzylamine group, which may affect its chemical properties and biological activity.
1-(2-((4-Methylbenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide: The presence of a methyl group instead of a fluorine atom can lead to differences in reactivity and target interactions.
1-(2-((4-Bromobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-13-3-1-11(2-4-13)9-18-14(20)10-19-7-5-12(6-8-19)15(17)21/h1-4,12H,5-10H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWSKNWPMNIABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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